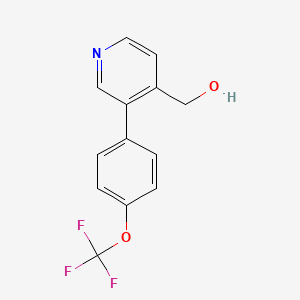
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reduction to Methanol: The final step involves the reduction of the pyridine derivative to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various alcohols and hydrocarbons.
Substitution Products: Functionalized derivatives with different substituents replacing the trifluoromethoxy group.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins and pathways.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, to enhance crop protection and yield.
Electronics: The compound can be utilized in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
作用机制
The mechanism of action of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methanol group can form hydrogen bonds with amino acid residues in the target protein, further enhancing binding affinity and specificity.
相似化合物的比较
(4-chloro-3-(trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound has a similar structure but with a chloro group instead of a trifluoromethoxy group.
(4-(Trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound lacks the methoxy group, which can affect its chemical properties and reactivity.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
属性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC 名称 |
[3-[4-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-7,18H,8H2 |
InChI 键 |
QXAKGMOFNUXLMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)CO)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)

![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)
![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14087004.png)
